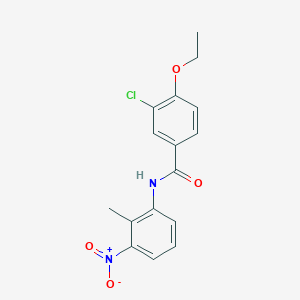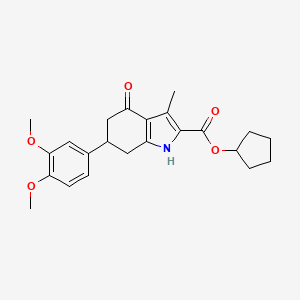![molecular formula C18H23ClFNO3 B4813257 1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride](/img/structure/B4813257.png)
1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
Overview
Description
1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a propanolamine backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzylamine under specific conditions to form the intermediate. This intermediate is then subjected to further reactions, such as alkylation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol: A simple alcohol with similar structural features.
3-(Methylamino)-1-phenylpropan-1-ol: A compound with a similar backbone but different functional groups.
Uniqueness
1-[[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
1-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19;/h3-9,13,20-21H,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYNVQYLLWHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4813174.png)

![4-[5-CYCLOPROPYL-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE](/img/structure/B4813191.png)
![1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B4813195.png)
![ETHYL 4-METHYL-2-({[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]CARBAMOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4813202.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4813216.png)

![ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE](/img/structure/B4813229.png)
![ethyl 4,5-dimethyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4813252.png)
![ethyl [3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4813259.png)
![5'-Bromo-5-butyl-1'-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione](/img/structure/B4813263.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4813265.png)
![3-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4813269.png)
